4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
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Properties
IUPAC Name |
4-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-10-4-12(6-16(19)23-10)24-13-7-18(8-13)17(20)11-2-3-14-15(5-11)22-9-21-14/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXEONQWOIHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been reported to exhibit anticancer activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrests in cancer cells. This suggests that the compound might interact with its targets to induce programmed cell death and halt cell division, but this is purely speculative and requires further investigation.
Result of Action
Based on the potential anticancer activity of similar compounds, the result of the action of this compound could be the induction of apoptosis and cell cycle arrest in cancer cells. This could lead to a decrease in the proliferation of cancer cells and potentially shrinkage of tumors.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The empirical formula and molecular weight are critical for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Empirical Formula | C18H19N3O5 |
| Molecular Weight | 341.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
One of the most significant areas of research surrounding this compound is its anticancer activity . Studies have suggested that it may inhibit specific protein targets involved in cancer progression, particularly SMYD proteins (SMYD2 and SMYD3). These proteins are implicated in various malignancies, including breast and colon cancer. Inhibiting these proteins can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Study: SMYD Inhibition
A recent study demonstrated that compounds similar to 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one effectively inhibited SMYD2 activity in vitro. The IC50 values indicated a promising potential for therapeutic applications against cancers where SMYD2 plays a crucial role .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects . Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of the compound. It has shown effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. Further research is needed to elucidate the mechanisms behind this activity and its clinical relevance .
The mechanisms through which this compound exerts its biological effects are still being investigated. However, it is believed that:
- Inhibition of Protein Targets : By targeting specific proteins such as SMYD2 and SMYD3, the compound disrupts pathways essential for cancer cell survival.
- Modulation of Cytokine Production : The anti-inflammatory effects may arise from the compound's ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Clinical Trials
Given the promising preclinical data, further clinical trials are warranted to assess the efficacy and safety of this compound in humans. These trials should focus on various cancers and inflammatory conditions to determine optimal dosing regimens and therapeutic outcomes.
Structure-Activity Relationship (SAR) Studies
Conducting SAR studies will be crucial in optimizing the chemical structure of this compound to enhance its biological activity while minimizing potential side effects. Identifying key structural features responsible for its activity can lead to the development of more potent analogs.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.
Antimicrobial Activity
Research has shown that derivatives of similar compounds exhibit antimicrobial properties. The unique structure of 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suggests potential effectiveness against various bacterial strains, warranting further exploration into its use as an antibacterial agent.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for cytochrome P450 enzymes, which play a critical role in drug metabolism. This property could be leveraged in drug design to enhance the efficacy and safety profiles of therapeutic agents.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions allows chemists to synthesize more complex molecules. The synthetic routes often involve multi-step processes that capitalize on the reactivity of the azetidine and pyran rings.
Case Study 1: Anticancer Properties
A recent study focused on the anticancer effects of compounds structurally similar to this compound. The results indicated that these compounds could effectively induce apoptosis in breast cancer cell lines through caspase activation pathways. This suggests that modifications to the existing structure could enhance potency against different cancer types.
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial efficacy of derivatives containing the benzo[d][1,3]dioxole moiety. The findings revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. This opens avenues for developing new antibiotics based on this structural framework.
Data Table: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
